Cas no 84131-04-4 (2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate)

2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate structure
84131-04-4 structure
Product Name:2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate
Número CAS:84131-04-4
MF:C20H26O6S
Megavatios:394.481845378876
MDL:MFCD31555345
CID:1821223
PubChem ID:12853231
Update Time:2024-10-26

2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate Propiedades químicas y físicas

Nombre e identificación

    • Ethanol, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-,4-methylbenzenesulfonate
    • 2-(2-(2-(BENZYLOXY)ETHOXY)ETHOXY)ETHYL 4-METHYLBENZENESULFONATE
    • 1-benzyloxy-8-tosyloxy-3,6-dioxaoctane
    • 2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
    • 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethyl 4-methylbenzene-1-sulfonate
    • 2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate
    • Ethanol, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 4-methylbenzenesulfonate (9CI)
    • 2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
    • Triethylene glycol monobenzyl ether tosylate
    • 2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethyl Tosylate
    • DB-147956
    • W13673
    • AKOS037646937
    • SB67156
    • MFCD31555345
    • AS-71615
    • 84131-04-4
    • 1-Cbz-8-tosyloxy-3,6-dioxaoctane
    • Tosylate of Triethylene glycol monobenzyl ether
    • SCHEMBL6267237
    • 2-(2-(2-(BENZYLOXY)ETHOXY)ETHOXY)ETHYL4-METHYLBENZENESULFONATE
    • EN300-22104981
    • CS-0037214
    • SY125751
    • MDL: MFCD31555345
    • Renchi: 1S/C20H26O6S/c1-18-7-9-20(10-8-18)27(21,22)26-16-15-24-12-11-23-13-14-25-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3
    • Clave inchi: SULYUXLJHONROP-UHFFFAOYSA-N
    • Sonrisas: S(C1C=CC(C)=CC=1)(=O)(=O)OCCOCCOCCOCC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 394.14500972 g/mol
  • Masa isotópica única: 394.14500972 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 13
  • Complejidad: 461
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.6
  • Superficie del Polo topológico: 79.4
  • Peso molecular: 394.5

2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D773095-100mg
2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
84131-04-4 95%
100mg
$55 2024-06-06
eNovation Chemicals LLC
D773095-250mg
2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
84131-04-4 95%
250mg
$60 2024-06-06
eNovation Chemicals LLC
D773095-1g
2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
84131-04-4 95%
1g
$75 2024-06-06
eNovation Chemicals LLC
D773095-25g
2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
84131-04-4 95%
25g
$420 2024-06-06
Ambeed
A984379-250mg
2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
84131-04-4 95%
250mg
$35.0 2025-04-16
Ambeed
A984379-1g
2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
84131-04-4 95%
1g
$50.0 2025-04-16
Ambeed
A984379-5g
2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
84131-04-4 95%
5g
$144.0 2025-04-16
Ambeed
A984379-25g
2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
84131-04-4 95%
25g
$507.0 2025-04-16
A2B Chem LLC
AV18344-1g
2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
84131-04-4 95%
1g
$16.00 2024-04-19
A2B Chem LLC
AV18344-2g
2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
84131-04-4 95%
2g
$31.00 2024-04-19

2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  12 h, 0 °C → 23 °C
Referencia
Membrane-Mimetic Dendrimersomes Engulf Living Bacteria via Endocytosis
Kostina, Nina Yu.; Rahimi, Khosrow ; Xiao, Qi ; Haraszti, Tamas ; Dedisch, Sarah; et al, Nano Letters, 2019, 19(8), 5732-5738

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  15 min, rt
1.2 overnight, rt
Referencia
Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition
Madak, Joseph T.; Cuthbertson, Christine R.; Chen, Wenmin; Showalter, Hollis D.; Neamati, Nouri, Chemistry - A European Journal, 2017, 23(56), 13875-13878

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referencia
Self-Assembly of Janus Dendrimers into Uniform Dendrimersomes and Other Complex Architectures
Percec, Virgil; Wilson, Daniela A.; Leowanawat, Pawaret; Wilson, Christopher J.; Hughes, Andrew D.; et al, Science (Washington, 2010, 328(5981), 1009-1014

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, cooled; overnight, rt
Referencia
Two-Step Folding of Donor-Acceptor Foldamers
Ramkumar, S. G.; Ramakrishnan, S., Macromolecules (Washington, 2010, 43(5), 2307-2312

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Silver oxide (Ag2O) Catalysts: Potassium iodide Solvents: Dichloromethane
Referencia
Silver(I) oxide-mediated facile and practical sulfonylation of alcohols
Bouzide, Abderrahim; LeBerre, Nicolas; Sauve, Gilles, Tetrahedron Letters, 2001, 42(50), 8781-8783

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Pyridine ;  30 min, 0 °C
1.2 Solvents: Pyridine ;  0 °C; 5 - 17 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains
Loiseau, Francois A.; Hii, King Kuok; Hill, Alison M., Journal of Organic Chemistry, 2004, 69(3), 639-647

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, 0 - 5 °C
Referencia
One-Component Multifunctional Sequence-Defined Ionizable Amphiphilic Janus Dendrimer Delivery Systems for mRNA
Zhang, Dapeng ; Atochina-Vasserman, Elena N.; Maurya, Devendra S. ; Huang, Ning ; Xiao, Qi ; et al, Journal of the American Chemical Society, 2021, 143(31), 12315-12327

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C
Referencia
Novel ethoxylated inositol derivatives - Hybrid carbohydrate/oligoethylene oxide surfactants
Catanoiu, Gabriela; Blunk, Dirk; Stubenrauch, Cosima, Journal of Colloid and Interface Science, 2012, 371(1), 82-88

2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate Raw materials

2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate Preparation Products

2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:84131-04-4)2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate
Número de pedido:A1245776
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 18:53
Precio ($):415
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84131-04-4)2-{2-2-(benzyloxy)ethoxyethoxy}ethyl 4-methylbenzene-1-sulfonate
A1245776
Pureza:99%
Cantidad:25g
Precio ($):415